

# Solubility Profile of (5-Amino-2-bromophenyl)methanol: A Physicochemical and Methodological Analysis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (5-Amino-2-bromophenyl)methanol

Cat. No.: B2584089

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## Abstract

**(5-Amino-2-bromophenyl)methanol** is a substituted aromatic compound with functional groups that impart a unique and complex solubility profile. As a critical parameter in drug discovery and development, understanding its behavior in various solvents is paramount for formulation, bioavailability, and process chemistry. This guide provides a deep dive into the theoretical principles governing the solubility of this molecule, outlines authoritative experimental protocols for its empirical determination, and offers predictive insights into its behavior across a spectrum of common laboratory solvents. By integrating fundamental chemical principles with robust experimental design, this document serves as an essential resource for scientists working with this and structurally related compounds.

## Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For a compound like **(5-Amino-2-bromophenyl)methanol**, which possesses potential as a building block in medicinal chemistry, poor solubility can create significant hurdles. It can lead to unpredictable results in in vitro assays, hinder formulation development, and result in poor bioavailability, ultimately

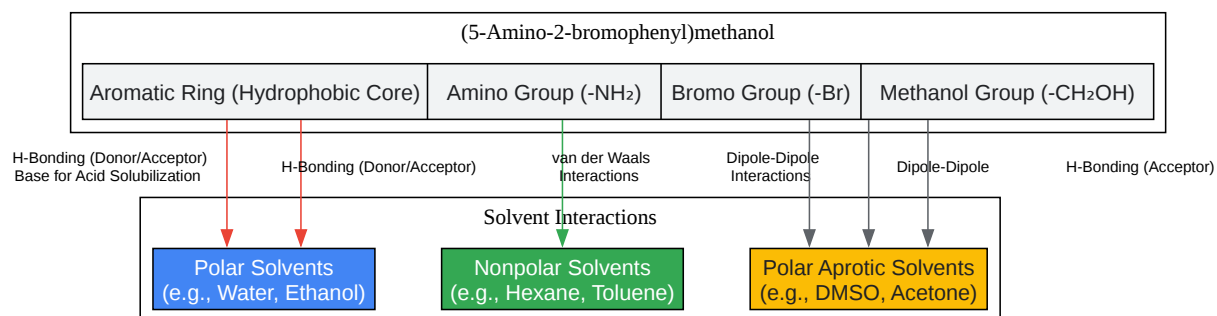
compromising the therapeutic potential of a drug candidate.[1][2] Therefore, a thorough characterization of its solubility is not merely a preliminary step but a critical component of risk assessment and lead optimization in the drug development pipeline.

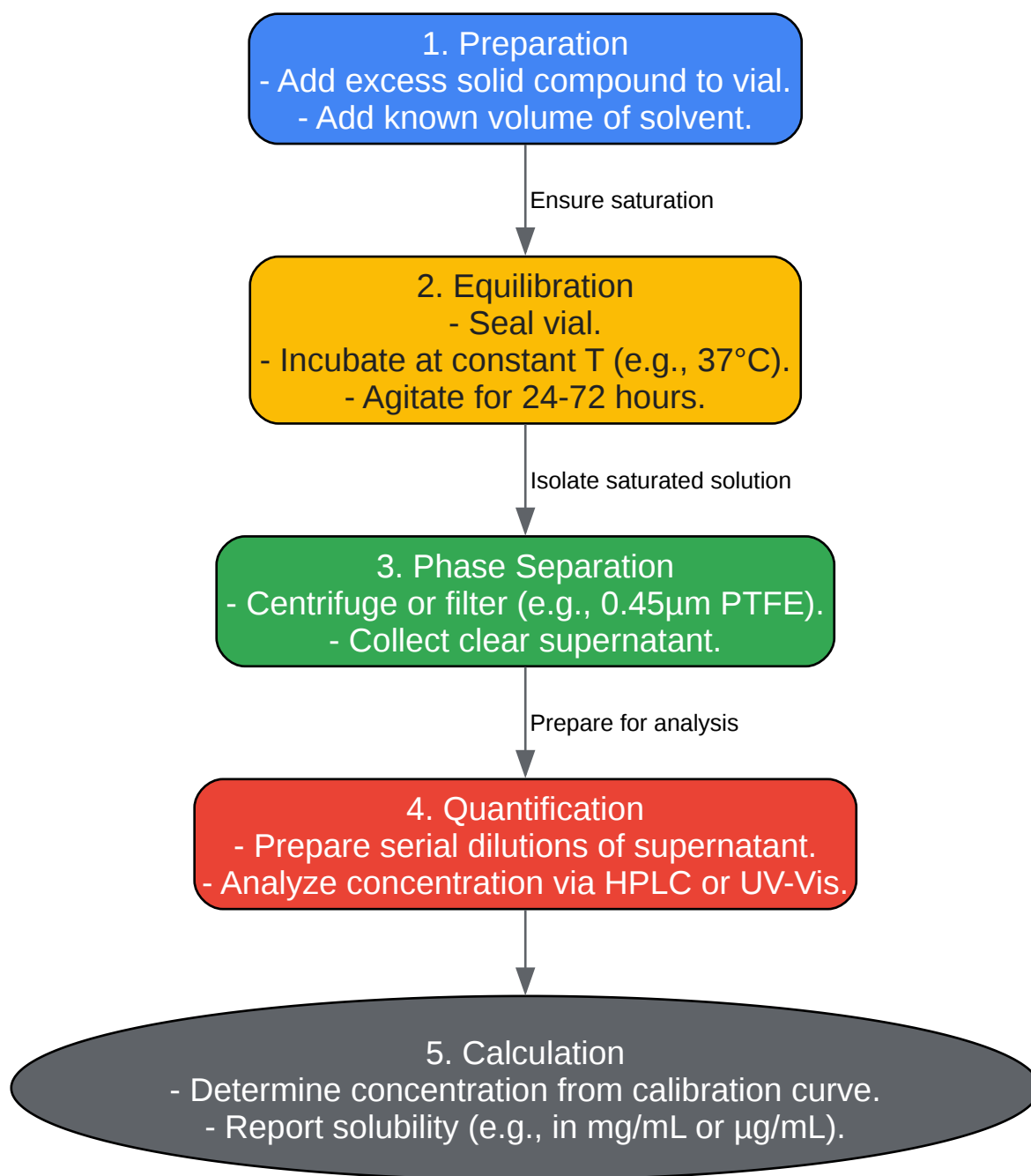
## Molecular Structure Analysis and Predicted Solubility

The solubility of a compound is intrinsically linked to its molecular structure. **(5-Amino-2-bromophenyl)methanol** possesses several key features that dictate its interactions with different solvents:

- **Aromatic Phenyl Ring:** The core benzene ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents.
- **Hydroxyl Group (-CH<sub>2</sub>OH):** This group is polar and acts as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like water and alcohols.[3]
- **Amino Group (-NH<sub>2</sub>):** Similar to the hydroxyl group, the primary amine is polar and can donate and accept hydrogen bonds, enhancing aqueous solubility.[4] As a weak base, its protonation in acidic media can dramatically increase solubility.[4]
- **Bromo Substituent (-Br):** The halogen atom is electronegative, contributing to the molecule's overall polarity, but it also adds to the molecular weight and volume, which can sometimes decrease solubility.

The interplay of these functional groups suggests that **(5-Amino-2-bromophenyl)methanol** will exhibit amphiphilic character, with limited solubility in both highly polar and completely nonpolar solvents, and likely preferential solubility in polar aprotic or moderately polar protic solvents.





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Address: 3281 E Guasti Rd

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